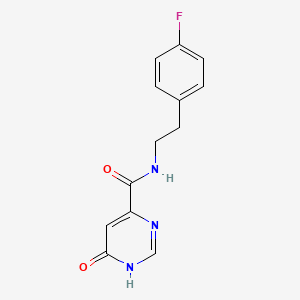

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

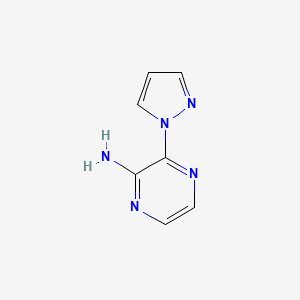

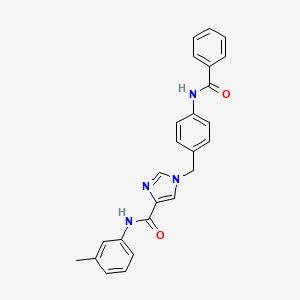

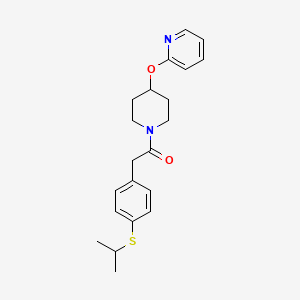

“N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a fluorophenethyl group attached to the pyrimidine ring via an amide linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenethyl group, and an amide linkage . The fluorine atom in the fluorophenethyl group would be expected to have a significant impact on the electronic properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could affect its reactivity and the polarity of the molecule .科学的研究の応用

Anticancer Activity

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide has been investigated for its potential as an anticancer agent. Researchers have synthesized urea derivatives based on phenethylamine, with this compound bearing fluoro, methoxy, and methyl groups. Notably, 1,3-bis(4-methylphenethyl)urea demonstrated remarkable potency against HeLa (human cervical cancer) cells, outperforming cisplatin. Additionally, 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea and 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea exhibited comparable anticancer activity to cisplatin against A549 (non-small cell lung carcinoma) cells .

Antioxidant Properties

The synthesized compounds were also evaluated for their antioxidant potential. Using methods such as DPPH, ABTS, and CUPRAC, researchers found that these urea derivatives displayed significant antioxidant activity. Notably, they outperformed standard antioxidants in these assays. This suggests that N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide and related compounds could serve as promising antioxidants .

Medicinal Chemistry Applications

Urea derivatives, including those based on phenethylamine, have gained attention in medicinal chemistry. These compounds exhibit diverse drug-like properties, such as antibacterial, antiviral, analgesic, and HDL-elevating effects. Researchers continue to explore their potential for therapeutic applications .

Drug Development

As a novel compound, N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide could serve as a starting point for drug development. Medicinal chemists may modify its structure to enhance specific properties or target other diseases.

作用機序

Target of Action

It’s structurally related compound, 4-fluorophenethyl alcohol, has been reported to interact with lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria.

Mode of Action

Compounds with similar structures have been reported to exhibit antitumor activity . They are believed to interact with their targets, leading to changes in cellular processes such as cell cycle progression and apoptosis .

Biochemical Pathways

These compounds can interfere with the tricarboxylic acid cycle, leading to the death of pathogenic cells .

Result of Action

Related compounds have been reported to demonstrate antitumor activity, inducing cell cycle arrest at the s phase and causing apoptosis .

将来の方向性

特性

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)5-6-15-13(19)11-7-12(18)17-8-16-11/h1-4,7-8H,5-6H2,(H,15,19)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHZUDGTFMVBLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=CC(=O)NC=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide](/img/structure/B2413309.png)

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide](/img/structure/B2413313.png)

![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)